molecular formula C8H14S B14748427 9-Thiabicyclo[3.3.1]nonane CAS No. 281-15-2

9-Thiabicyclo[3.3.1]nonane

Cat. No.: B14748427
CAS No.: 281-15-2
M. Wt: 142.26 g/mol
InChI Key: PXIVTQKYHYIJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Thiabicyclo[3.3.1]nonane is a bicyclic organosulfur compound characterized by a rigid adamantane-like scaffold with a sulfur atom at the bridgehead position. It is synthesized via transannular addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene, yielding intermediates such as (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane (94–98% yield) . Hydrolysis of this dichloride produces (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, which is oxidized to the dione derivative (65% yield via Swern oxidation) .

The compound’s sulfur atom enables neighboring-group participation, facilitating stereospecific nucleophilic substitutions and click chemistry applications . Key applications include:

  • Antimicrobial coatings: Polymers containing this scaffold inhibit Bacillus subtilis and Escherichia coli at low concentrations (MIC: 0.12–0.5 µg/mL) .
  • High-refractive-index materials: Used in optical polymers and resins .

Properties

CAS No.

281-15-2

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

9-thiabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H14S/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2

InChI Key

PXIVTQKYHYIJES-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a well-ventilated hood due to the hazardous nature of the reagents. The reaction mixture is cooled to -50 to -60°C using an acetone-dry ice bath, and the sulfur dichloride is added slowly to the cyclooctadiene solution in dichloromethane. The mixture is then allowed to warm to room temperature, filtered, and the solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 9-Thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[3.3.1]nonane involves its sulfur atom, which can participate in various chemical reactions. The sulfur atom’s ability to form episulfonium intermediates allows for efficient nucleophilic substitution reactions. These intermediates can be captured by a wide variety of nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

9-Selenabicyclo[3.3.1]nonane

Synthesis : Prepared via transannular addition of selenium dichloride (SeCl₂) to 1,5-cyclooctadiene, analogous to the sulfur counterpart .
Key Differences :

  • Reactivity : Selenium derivatives show higher electrophilicity, enabling faster click chemistry reactions compared to sulfur analogs .
  • Biological Activity: Antioxidant Properties: 2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide reduces lipid peroxidation (100–1000 µM) and oxidative stress during vaccination .
Property 9-Thiabicyclo[3.3.1]nonane 9-Selenabicyclo[3.3.1]nonane
Electrophilicity Moderate High
MIC (Antimicrobial) 0.12–0.5 µg/mL Not reported
GPx Mimetic Activity Low High
Toxicity (1000 µM) Observed Absent

9-Azabicyclo[3.3.1]nonane

Synthesis : Constructed via Mannich reactions or multicomponent condensations .
Key Differences :

  • Biological Targets : Acts as a CXCR6 receptor inhibitor and JAK kinase inhibitor, with applications in cancer and autoimmune diseases .
  • Lack of Sulfur Redox Chemistry : Nitrogen’s electronegativity limits participation in redox cycles but enhances hydrogen-bonding interactions.
Property This compound 9-Azabicyclo[3.3.1]nonane
Enzymatic Inhibition None JAK Kinases
Synthetic Utility Click chemistry scaffold Enzyme-targeted drug design

9-Borabicyclo[3.3.1]nonane (9-BBN)

Synthesis : Available as a dimeric hydroboration reagent .
Key Differences :

  • Applications : Used in stereoselective hydroboration-oxidation reactions, unlike the sulfur analog’s role in nucleophilic substitutions.
  • Safety Profile : Highly reactive with water (UN 3399) and flammable (flash point: 1°F) .
Property This compound 9-Borabicyclo[3.3.1]nonane
Reactivity with H₂O Stable Violent reaction
Primary Use Biomedical applications Organic synthesis

Other Analogs

  • 9-Phosphabicyclo[3.3.1]nonane: Exhibits conformational similarity but lacks the sulfur atom’s nucleophilic utility .

Structural and Spectroscopic Comparisons

  • NMR Shifts: The ¹³C NMR spectrum of this compound shows downfield shifts for bridgehead carbons (C2/C6: δ 70–75 ppm) due to sulfur’s electronegativity, closely mirroring 9-azabicyclo analogs (δ 65–70 ppm) .
  • Thermal Stability : The sulfur scaffold (mp 97.5–99°C) is more stable than selenium derivatives (mp ~80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.